4-(3-Chloro-4-methylphenoxy)piperidine
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Overview
Description
4-(3-Chloro-4-methylphenoxy)piperidine is an organic compound with the molecular formula C12H16ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylphenoxy)piperidine typically involves the reaction of 3-chloro-4-methylphenol with piperidine. One common method is the nucleophilic substitution reaction where the phenol is first converted to a suitable leaving group, such as a halide, and then reacted with piperidine under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 20°C to 60°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenoxy)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
4-(3-Chloro-4-methylphenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenoxy)piperidine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, altering their activity. For example, it may act on opioid receptors to produce analgesic effects by modulating pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-methylphenoxy)methylpiperidine
- 4-(3-Chloro-4-methylphenyl)piperidine
- 4-(3-Chloro-4-methylphenoxy)ethylpiperidine
Uniqueness
4-(3-Chloro-4-methylphenoxy)piperidine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-(3-chloro-4-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
PZRNOOVDDKJXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNCC2)Cl |
Origin of Product |
United States |
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